4-Oxo-2,4-diphenylbutanenitrile is an organic compound characterized by the molecular formula C16H13NO. Its structure features a butane backbone with a nitrile group and a ketone group, along with two phenyl substituents. The unique arrangement of these functional groups imparts distinctive chemical properties to the compound, including its reactivity and potential applications in various fields of research and industry. Notably, the dihedral angle between the terminal phenyl rings is approximately 68.40°, indicating a twisted conformation that may influence its interactions with other molecules .
4-Oxo-2,4-diphenylbutanenitrile has been synthesized through various methods, including the Claisen condensation of phenylacetone and benzonitrile, followed by hydrolysis and oxidation. This compound can also be obtained through the reaction of diphenylacetonitrile with benzoyl chloride in the presence of a Lewis acid catalyst.
While the specific research applications of 4-Oxo-2,4-diphenylbutanenitrile are limited, its structural features suggest potential in various fields:
The presence of a ketone and a nitrile group makes this molecule a versatile intermediate for the preparation of more complex structures. Researchers have explored its use in the synthesis of heterocyclic compounds, such as pyrazoles and thiadiazoles.
Some studies have investigated the potential biological activity of 4-Oxo-2,4-diphenylbutanenitrile. However, the available data is limited, and further research is needed to confirm any specific biological effects.
Common reagents used in reactions involving this compound include trimethylsilyl cyanide (TMSCN) for synthesis and scandium(III) triflate as a catalyst for hydrocyanation reactions .
The synthesis of 4-Oxo-2,4-diphenylbutanenitrile typically involves the reaction of (E)-chalcone with trimethylsilyl cyanide in the presence of a catalyst such as 4-(triphenylphosphonio)phenolate in N,N-dimethylformamide at room temperature. This method provides an efficient route to obtain the compound with good yields .
text(E)-chalcone + TMSCN → 4-Oxo-2,4-diphenylbutanenitrile
4-Oxo-2,4-diphenylbutanenitrile has several applications:
Several compounds share structural similarities with 4-Oxo-2,4-diphenylbutanenitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Oxo-2,3-diphenylbutanenitrile | Similar butane backbone with different substitutions | Different position of ketone and nitrile groups |
4-Amino-2,4-diphenylbutanenitrile | Contains an amino group instead of a ketone | Potentially different biological activity |
Benzyl cyanide | Simple nitrile compound without phenyl substituents | Lacks the complexity of multiple functional groups |
The unique combination of the ketone and nitrile groups along with the diphenyl structure makes 4-Oxo-2,4-diphenylbutanenitrile particularly interesting for synthetic applications and biological studies .
Environmental Hazard